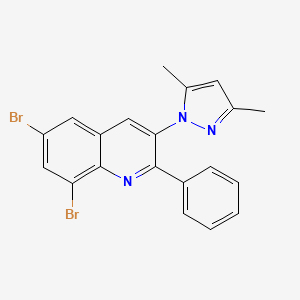
6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline” is a derivative of a series of compounds synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol . These compounds have been tested for their antiviral and antitumoral activity .
Synthesis Analysis
The synthesis of this compound involves starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The process is efficient and results in the formation of a new series of compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazol-1-yl group attached to a phenylquinoline core . Further analysis of the structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of one C=N, two C–N, one C–C, and one C–S bonds . The reactions proceed with high atom economy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. For example, the 1H- and 13C-NMR chemical shift values were determined for the compounds on an Avance-III Bruker WM-400 MHz spectrometer .Wissenschaftliche Forschungsanwendungen
Anticoronavirus Activity
This compound has shown promising in vitro anticoronavirus activity . It’s part of a new series of derivatives synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .
Antitumoral Activity
The compound also exhibits antitumoral activity . The antitumoral activity was found to be due to inhibition of tubulin polymerization . Subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .
Antiviral Activity
The compound is part of a series of 1,2,4-triazole derivatives that have been synthesized and tested in a wide variety of biological assays, leading to the discovery of antiviral analogues .
Antifungal Activity
1,2,4-Triazole derivatives, which this compound is a part of, have been synthesized and tested for their antifungal activity .
Anti-inflammatory Activity
1,2,4-Triazole and pyrazole derivatives have been associated with anti-inflammatory activity .
Anti-proliferative Activity
1,2,4-Triazole derivatives have been associated with anti-proliferative activity .
Wirkmechanismus
Target of Action
The primary target of the compound 6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with its target, tubulin, by inhibiting its polymerization . This means it prevents the formation of microtubules from tubulin monomers. As a result, it disrupts the normal functioning of the cell’s cytoskeleton, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This leads to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing. Additionally, it can affect intracellular transport processes that rely on microtubules, potentially leading to further cellular dysfunction .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability and therapeutic efficacy requires further investigation .
Result of Action
The primary result of the compound’s action is the inhibition of cell division and the induction of cell death . This makes it a potential candidate for antitumor activity. In fact, the compound has shown promising antitumor activity in in vitro studies .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the specific characteristics of the target cells. Detailed studies on how these factors influence the action of 6,8-dibromo-3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-phenylquinoline are currently lacking .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,8-dibromo-3-(3,5-dimethylpyrazol-1-yl)-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2N3/c1-12-8-13(2)25(24-12)18-10-15-9-16(21)11-17(22)19(15)23-20(18)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJPXNDBYXASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=CC(=CC(=C3N=C2C4=CC=CC=C4)Br)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



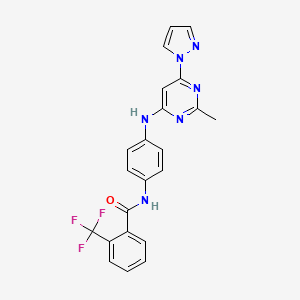
![N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2459157.png)

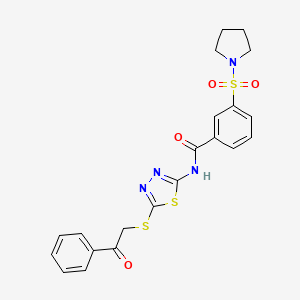
![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)
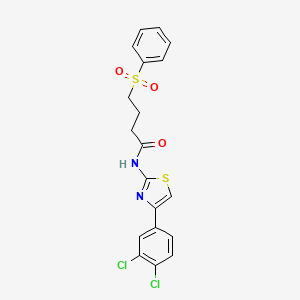
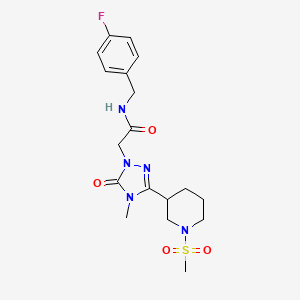

![3-[5-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2459171.png)
![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459173.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)